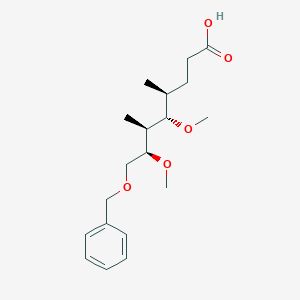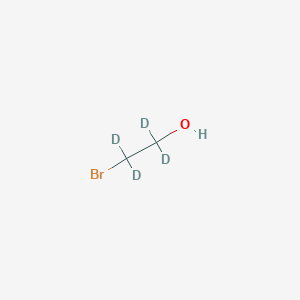
2-Bromoéthanol-1,1,2,2-d4
Vue d'ensemble
Description
2-Bromoethanol-1,1,2,2-d4: is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include a molecular formula of BrCD2CD2OH and a molecular weight of 128.99 g/mol . The presence of deuterium atoms makes it particularly useful in various analytical and synthetic applications.
Applications De Recherche Scientifique
2-Bromoethanol-1,1,2,2-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other deuterated compounds.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs which often have improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an intermediate in organic synthesis , its interaction with its targets would depend on the specific reactions it is involved in.
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it can be inferred that it may be involved in a variety of biochemical pathways, depending on the specific context of its use.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromoethanol-1,1,2,2-d4 can be synthesized from ethyl bromoacetate-2,2-d2 through a series of chemical reactions. The process typically involves the deuteration of ethyl bromoacetate followed by hydrolysis to yield the desired product . The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of 2-Bromoethanol-1,1,2,2-d4 involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoethanol-1,1,2,2-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form ethylene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are often used.
Reduction: Catalysts like palladium on carbon and hydrogen gas are employed.
Major Products:
Substitution: Products include various substituted ethanols.
Oxidation: Products include bromoacetaldehyde and bromoacetic acid.
Reduction: Products include ethylene-d4.
Comparaison Avec Des Composés Similaires
2-Bromoethanol: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium.
Ethylene-d4 bromohydrin: Another deuterated compound with similar properties but different applications.
2-Bromoethanol-13C2,1,1,2,2-d4: A compound that contains both deuterium and carbon-13 isotopes, used in more specialized research
Uniqueness: 2-Bromoethanol-1,1,2,2-d4 is unique due to its high deuterium content, which makes it particularly valuable in studies requiring isotopic labeling. Its stability and reactivity are also enhanced compared to its non-deuterated counterparts .
Propriétés
IUPAC Name |
2-bromo-1,1,2,2-tetradeuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCZOVUSADOIV-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493928 | |
| Record name | 2-Bromo(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81764-55-8 | |
| Record name | 2-Bromo(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81764-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



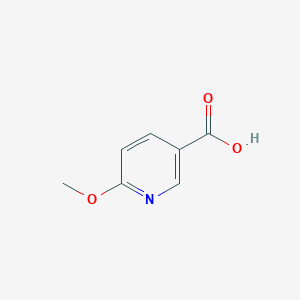
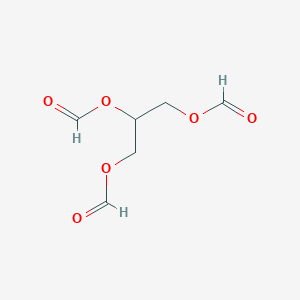


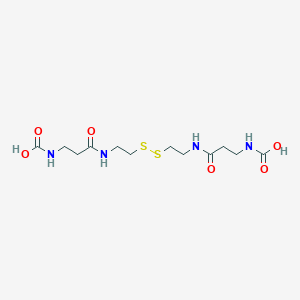
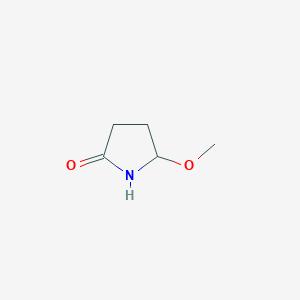
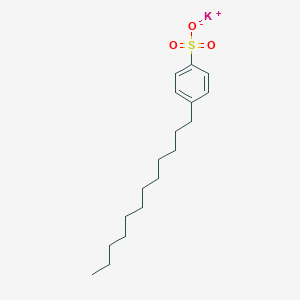
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)


